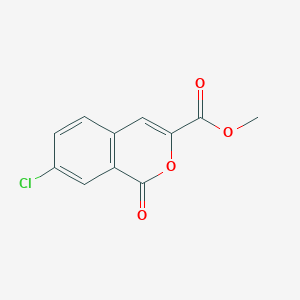

Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

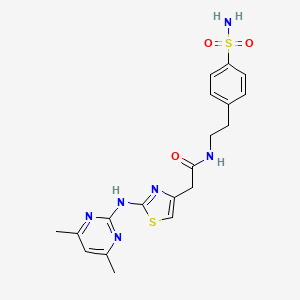

“Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate” is a chemical compound with the CAS Number 2137781-60-1 . It has a molecular weight of 238.63 . The IUPAC name for this compound is the same as the common name . The InChI code for this compound is 1S/C11H7ClO4/c1-15-11(14)9-4-6-2-3-7(12)5-8(6)10(13)16-9/h2-5H,1H3 .

Molecular Structure Analysis

The molecular structure of “Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate” can be represented by the InChI code 1S/C11H7ClO4/c1-15-11(14)9-4-6-2-3-7(12)5-8(6)10(13)16-9/h2-5H,1H3 .Physical And Chemical Properties Analysis

“Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate” is a powder at room temperature . The compound is stable under normal shipping temperatures .Aplicaciones Científicas De Investigación

- Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies reveal interactions with key cellular pathways, making it a potential lead compound for novel cancer therapies .

- Studies have explored the compound’s antimicrobial potential. It shows inhibitory effects against bacteria, fungi, and even drug-resistant strains. Researchers are keen on understanding its mode of action and optimizing its structure for enhanced efficacy .

- Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate demonstrates anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases. Further investigations are ongoing .

- Neuroprotection is another area of interest. The compound’s structure suggests potential interactions with neuronal receptors. Researchers explore its ability to mitigate neurodegenerative processes, such as Alzheimer’s disease and Parkinson’s disease .

- The synthesis of Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate remains an active research topic. Chemists investigate novel routes, green chemistry approaches, and scalability. Efficient synthetic methods are crucial for broader applications .

- Researchers recognize the compound’s unique scaffold as a valuable starting point for drug discovery. By modifying functional groups, they aim to create derivatives with improved pharmacokinetics, bioavailability, and target specificity .

Anticancer Properties

Antimicrobial Activity

Anti-inflammatory Applications

Neuroprotective Effects

Synthetic Methodology Development

Pharmaceutical Scaffold Design

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

methyl 7-chloro-1-oxoisochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO4/c1-15-11(14)9-4-6-2-3-7(12)5-8(6)10(13)16-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNFRBGZOVDSOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C(C=C2)Cl)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2802438.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2802440.png)

![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802441.png)

![3-[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyrazine-2-carbonitrile](/img/structure/B2802444.png)

![2-(furan-2-carboxamido)-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2802445.png)

![N-(5-chloro-2-methylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2802448.png)

![Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B2802453.png)

![Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2802458.png)

![N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide](/img/structure/B2802459.png)